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Compound of Interest

Compound Name: 2-Acetylnicotinic acid

Cat. No.: B1336604

Synthesis of 2-Acetylnicotinic Acid: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-acetylnicotinic acid, a valuable
building block in the pharmaceutical and agrochemical industries, from nicotinic acid N-oxide.
The described methodology emphasizes a modern, efficient, and more environmentally
conscious approach, avoiding the use of hazardous reagents common in older procedures.
This guide provides detailed experimental protocols, quantitative data, and a mechanistic
overview to support research and development efforts.

Overview of the Synthetic Pathway

The synthesis of 2-acetylnicotinic acid from nicotinic acid N-oxide is a multi-step process. The
primary method involves the reaction of nicotinic acid N-oxide with acetic anhydride to form an
intermediate, which is subsequently hydrolyzed and deoxygenated.[1] An improved and more
environmentally friendly method utilizes a palladium on carbon (Pd/C) catalyst for the
deoxygenation step, which offers high yield and purity.[2] This modern approach avoids the use
of harsh and polluting reagents like phosphorus tribromide (PBrs3) or phosphorus trichloride
(PCls) that were employed in traditional methods.[2]

The overall synthetic workflow can be summarized as follows:
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Figure 1: Overall synthetic workflow for 2-acetylnicotinic acid.

Mechanistic Insights
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The reaction between nicotinic acid N-oxide and acetic anhydride proceeds via an interesting
intramolecular electrophilic mechanism. The initial product is not 2-acetylnicotinic acid N-
oxide directly, but rather an intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-
oxide. This intermediate is then hydrolyzed to yield 2-acetylnicotinic acid N-oxide.

The proposed mechanism is as follows:
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Figure 2: Reaction mechanism overview.

Experimental Protocols
Step 1: Synthesis of 3-Acetoxy-4-aza-3-methyl-1(3H)-
iIsobenzofuranone 4-oxide

This procedure outlines the acetylation of nicotinic acid N-oxide to form the key
isobenzofuranone intermediate.

Materials:
¢ Nicotinic acid N-oxide
e Acetic anhydride

Procedure:
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 In a suitable reaction vessel, a solution of nicotinic acid N-oxide (30 g, 0.216 mol) in acetic
anhydride (180 mL) is prepared.

e The reaction mixture is heated to 100-110 °C and maintained at this temperature for 6 hours.
» After the reaction is complete, any unreacted nicotinic acid N-oxide is recovered.
e The excess acetic anhydride is removed from the filtrate by distillation.

e The crude product is recrystallized from ethanol to yield 3-acetoxy-4-aza-3-methyl-1(3H)-
isobenzofuranone 4-oxide.

Quantitative Data:

Parameter Value Reference
Yield 60% [3]
Melting Point 128-129 °C [3]

Spectroscopic Data (*H NMR in CDClIs): & 8.32 (d, J=6.5 Hz, 1H), 7.75 (d, J=11.9 Hz, 1H), 7.49
(t, J=7.6 Hz, 1H), 2.11 (s, 3H), 2.08 (s, 3H).[3]

Step 2 & 3: Hydrolysis and Deoxygenation to 2-
Acetylnicotinic Acid

This improved, one-pot procedure combines the hydrolysis of the intermediate and the
subsequent deoxygenation to afford the final product in high yield and purity.[3]

Materials:

3-Acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide

Methanol

10% Palladium on carbon (Pd/C)

Hydrogen gas (H2)
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e 4% Sodium hydroxide (NaOH) agueous solution
¢ Dilute hydrochloric acid (HCI)

o Tetrahydrofuran (THF)

e Chloroform

 Diethyl ether

Procedure:

e The intermediate, 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide, is
deoxygenated under a hydrogen atmosphere using a Pd/C catalyst.

e The resulting crude product is then treated with an alkaline aqueous solution (4% NaOH)
and stirred at room temperature.

e The reaction mixture is acidified to a pH of 2-3 with a dilute aqueous acid solution (HCI).

e The product is extracted, and the solvent is removed to yield high-purity 2-acetylnicotinic
acid.

A more detailed, similar deoxygenation protocol for a related compound is as follows, which
can be adapted:

» To a solution of 2-acetylnicotinic acid N-oxide (16 g, 88.4 mmol) and sodium hydroxide (3.5
g, 88.4 mmol) in 300 ml of water, adjust the pH to 9 with 6N NaOH.

e Add 10% palladium on carbon (1.6 g).

» Hydrogenate the mixture until a 20% excess of hydrogen is consumed.
 Filter the reaction mixture through Celite.

e Adjust the pH of the filtrate to 2.5 with 6N HCI.

* Remove the solvent by rotary evaporation.
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» Take up the residue in methanol, filter, and evaporate the filtrate to yield 2-acetylnicotinic
acid as a pale beige solid.

Quantitative Data:

Parameter Value Reference
Overall Yield 93.4% [3]
Melting Point 125-126 °C [3]

Spectroscopic Data (*H NMR in DMSO-ds): 6 8.80 (d, J=3.1 Hz, 1H), 8.16 (dd, J=7.9, 1.5 Hz,
1H), 7.64 (dd, J=7.9, 4.8 Hz, 1H), 2.23 (s, 3H).[3]

Physicochemical Properties of 2-Acetylnicotinic
Acid

Property Value

Molecular Formula CsH7NOs3

Molecular Weight 165.15 g/mol

CAS Number 89942-59-6

Appearance Solid

Melting Point Approx. 100-102 °C
Conclusion

The synthesis of 2-acetylnicotinic acid from nicotinic acid N-oxide via the formation of a 3-
acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide intermediate, followed by hydrolysis
and catalytic deoxygenation, represents a robust and efficient pathway. The use of palladium
on carbon as the deoxygenation catalyst aligns with the principles of green chemistry by
avoiding hazardous reagents. The detailed protocols and quantitative data provided in this
guide are intended to facilitate the successful implementation of this synthesis in a laboratory
setting for research, development, and production purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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